
3-Tributylstannylbut-2-en-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Tributylstannylbut-2-en-1-ol is an organotin compound with the molecular formula C16H34OSn It is a derivative of butenol, where the hydrogen atoms are replaced by tributylstannyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Tributylstannylbut-2-en-1-ol typically involves the reaction of butenol with tributyltin hydride in the presence of a catalyst. One common method includes the use of a palladium catalyst to facilitate the addition of the tributyltin group to the butenol molecule . The reaction is usually carried out under an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Tributylstannylbut-2-en-1-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler organotin compounds.
Substitution: The tributylstannyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and organometallic compounds are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield organotin oxides, while substitution reactions can produce a variety of organotin derivatives .
Scientific Research Applications
3-Tributylstannylbut-2-en-1-ol has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in drug development and as a therapeutic agent.
Mechanism of Action
The mechanism of action of 3-Tributylstannylbut-2-en-1-ol involves its interaction with molecular targets through electron transfer and radical formation. The tributylstannyl group can donate electrons to form reactive intermediates, which then participate in various chemical reactions. These intermediates can interact with different molecular pathways, leading to the desired chemical transformations .
Comparison with Similar Compounds
Similar Compounds
3-Buten-1-ol: A simpler analog without the tributylstannyl group.
2-Buten-1-ol: Another analog with a different position of the double bond.
3-Butenyl alcohol: Similar structure but lacks the organotin group.
Uniqueness
3-Tributylstannylbut-2-en-1-ol is unique due to the presence of the tributylstannyl group, which imparts distinct reactivity and properties. This makes it a valuable reagent in organic synthesis and other applications where specific chemical transformations are required .
Properties
Molecular Formula |
C16H34OSn |
|---|---|
Molecular Weight |
361.2 g/mol |
IUPAC Name |
3-tributylstannylbut-2-en-1-ol |
InChI |
InChI=1S/C4H7O.3C4H9.Sn/c1-2-3-4-5;3*1-3-4-2;/h3,5H,4H2,1H3;3*1,3-4H2,2H3; |
InChI Key |
PBOXKNHPWLMREP-UHFFFAOYSA-N |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C(=CCO)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[4-(2,2,2-Trifluoroethyl)piperazin-1-yl]butanoic acid hydrochloride](/img/structure/B13713592.png)
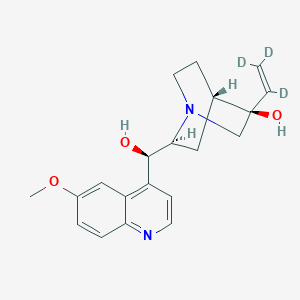

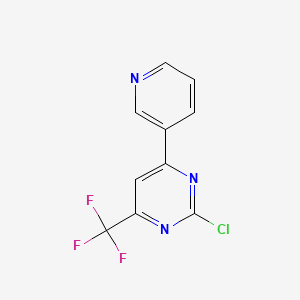
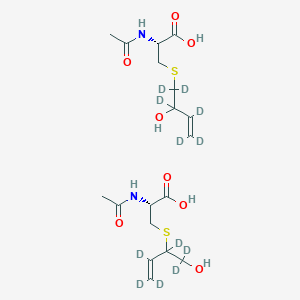
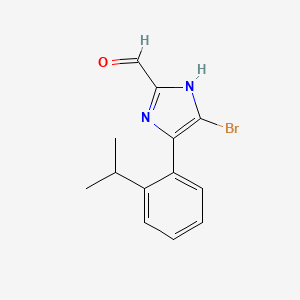
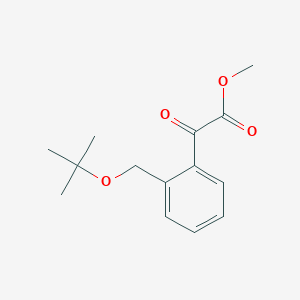
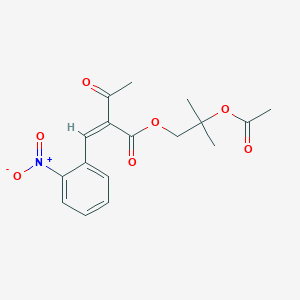
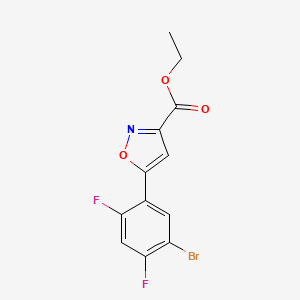
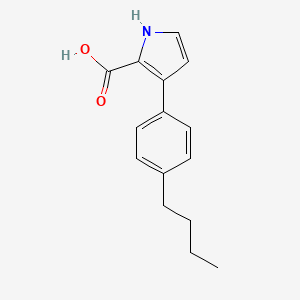
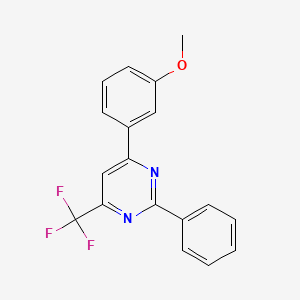

![(4-Chloro-2-phenylbenzo[d]oxazol-7-yl)boronic Acid](/img/structure/B13713668.png)
